molecular formula C12H11N3O4S B1415690 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid CAS No. 1105192-05-9

3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid

Cat. No. B1415690
M. Wt: 293.3 g/mol
InChI Key: ISSHWVBFQGHJAE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The N1-substituent on 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups . Among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxo-1,2-dihydropyridin-3-yl ring, a carbonyl group, an amino group, a 1,3-thiazol-4-yl ring, and a propanoic acid group .


Chemical Reactions Analysis

The N1-substituent on 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups . Among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .

Scientific Research Applications

  • Synthesis and Biological Activity : Some derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, derivatives with thiazole, aromatic, and heterocyclic substituents have exhibited discrete antimicrobial activity. One derivative in particular, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and to increase seed yield and oil content (Mickevičius et al., 2013).

  • Hydrogen Bonding Study : This compound has been involved in studies of hydrogen bonding. For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and similar compounds has shown significant hydrogen bonding interactions, which were demonstrated using NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).

  • Influence on Learning and Memory : Certain derivatives, such as N-acyl-thiazolidine-4-carboxylic acid derivatives, have shown a significant influence on learning and memory in experimental animals, indicating potential effects on the central cholinergic system (Krichevskii et al., 2007).

  • Combinatorial Library Synthesis : The compound has been used in the synthesis of combinatorial libraries, such as in the development of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, demonstrating its utility in diverse synthetic applications (Zhuravel et al., 2005).

  • Antibacterial and Antifungal Activities : Radiationally modified polymers incorporating derivatives like 2-amino-3-(4-hydroxyphenyl)propanoic acid have shown promising antibacterial and antifungal activities, highlighting potential medical applications (Aly & El-Mohdy, 2015).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, mechanism of action, and potential applications in various fields. High-quality reference standards for accurate results are available for pharmaceutical testing .

properties

IUPAC Name

3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-9(17)4-3-7-6-20-12(14-7)15-11(19)8-2-1-5-13-10(8)18/h1-2,5-6H,3-4H2,(H,13,18)(H,16,17)(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSHWVBFQGHJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143351
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid

CAS RN

1105192-05-9
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Reactant of Route 2
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Reactant of Route 3
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Reactant of Route 4
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Reactant of Route 5
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid

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